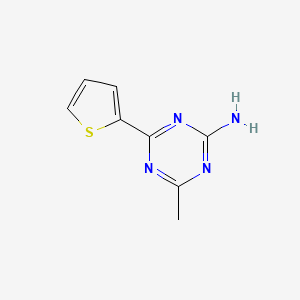

4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-methyl-6-thiophen-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-5-10-7(12-8(9)11-5)6-3-2-4-13-6/h2-4H,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTHLDMRHLCIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel heterocyclic compound, 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of both the 1,3,5-triazine and thiophene moieties. The fusion of these two pharmacophores presents a promising avenue for the discovery of new therapeutic agents.[1][2][3][4][5] This document will detail a proposed synthetic route, purification protocols, and in-depth characterization methodologies.

Introduction: The Promise of Thiophene-Substituted Triazines

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8] Similarly, thiophene-containing compounds are known for their diverse pharmacological effects.[3][4][5] The strategic combination of these two heterocyclic systems in this compound is hypothesized to yield a molecule with unique and potent biological properties, potentially targeting key signaling pathways in cancer or acting as an antimicrobial agent.[1][2]

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound involves a condensation reaction between a thiophene-containing amidine and a methyl-substituted triazine precursor. A robust approach utilizes the reaction of dicyandiamide with thiophene-2-carbonitrile to form a guanamine derivative.[9][10][11][12][13]

The proposed two-step synthesis is outlined below:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to anhydrous dimethylformamide (DMF, 100 mL) under an inert atmosphere of argon.

-

Addition of Reactants: To this suspension, add dicyandiamide (1.1 equivalents) portion-wise, followed by the slow addition of thiophene-2-carbonitrile (1.0 equivalent).

-

Reaction Conditions: The reaction mixture is heated to 120 °C and refluxed for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and poured into ice-water (500 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield 6-(thiophen-2-yl)-1,3,5-triazine-2,4-diamine as a pure solid.

Step 2: Synthesis of this compound

-

Diazotization: The intermediate, 6-(thiophen-2-yl)-1,3,5-triazine-2,4-diamine (1.0 equivalent), is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 1 hour.

-

Grignard Reaction: In a separate flask, a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.0 equivalents) is prepared. The diazonium salt solution is then added slowly to the Grignard reagent at 0 °C.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the final product, this compound.

Characterization of this compound

The structure and purity of the synthesized compound will be confirmed using a combination of spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the amine protons, and the protons of the thiophene ring. |

| ¹³C NMR | Resonances for the carbon atoms of the triazine ring, the methyl group, and the thiophene ring. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=N stretching (triazine ring), and C-S stretching (thiophene). |

| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated mass of the compound. |

Expected Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~2.4 (s, 3H, CH₃), ~6.8 (br s, 2H, NH₂), ~7.2 (dd, 1H, thiophene-H4), ~7.8 (d, 1H, thiophene-H3), ~8.0 (d, 1H, thiophene-H5).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~25.0 (CH₃), ~128.0 (thiophene-C4), ~130.0 (thiophene-C3), ~132.0 (thiophene-C5), ~140.0 (thiophene-C2), ~165.0 (triazine-C4/C6), ~168.0 (triazine-C2).

-

FT-IR (KBr, cm⁻¹): ν ~3450-3300 (N-H stretch), ~1640 (C=N stretch), ~1550 (ring stretch), ~720 (C-S stretch).

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₈N₄S [M+H]⁺, with the observed mass expected to be within ±5 ppm of the theoretical value.

Potential Applications and Future Directions

The title compound, this compound, is a promising candidate for further investigation in drug discovery programs. Thiophene-containing triazines have shown notable anticancer and antimicrobial activities.[1][2] Future work should focus on the biological evaluation of this compound, including in vitro cytotoxicity assays against various cancer cell lines and antimicrobial screening against a panel of pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies can also be conducted by synthesizing analogs with different substituents on the triazine and thiophene rings to optimize biological activity.

References

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC - NIH. Available at: [Link]

-

Synthesis of novel triazine-thiophene compounds for antitubercular/anticancer. Available at: [Link]

-

Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Available at: [Link]

-

A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica. Available at: [Link]

-

1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity - PubMed. Available at: [Link]

-

(PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. Available at: [Link]

-

Chemistry of dicyandiamide. IV. Reaction of acyldicyandiamides with hydroxylamine. Available at: [Link]

-

Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium | Semantic Scholar. Available at: [Link]

-

Structures of some bioactive compounds containing thiophene moiety - ResearchGate. Available at: [Link]

-

You have full text access to this content ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. - ResearchGate. Available at: [Link]

-

Biological Activities of Thiophenes - Encyclopedia.pub. Available at: [Link]

-

(PDF) ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. - ResearchGate. Available at: [Link]

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of novel triazine-thiophene compounds for antitubercular/anticancer. [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine: A Multi-Technique Approach to Structural Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow for unambiguous structural confirmation and purity assessment. This document is designed to guide researchers in not only acquiring high-quality spectral data but also in understanding the causal relationships between molecular structure and spectroscopic output, thereby fostering a deeper level of scientific integrity and expertise.

Introduction: The Imperative for Rigorous Characterization

The molecule this compound incorporates three key pharmacophores: an s-triazine core, a thiophene ring, and an amino substituent. The s-triazine scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] The thiophene moiety is a bioisostere of a benzene ring, often used to modulate physicochemical properties and enhance biological interactions. The combination of these fragments into a single conjugated system creates a molecule with unique electronic and structural properties that demand a rigorous and multi-faceted analytical approach.

Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. An error in structural assignment can invalidate extensive biological or material testing, leading to a significant loss of time and resources. This guide, therefore, emphasizes an integrated spectroscopic strategy where each technique provides a unique and complementary piece of the structural puzzle, culminating in a cohesive and validated molecular identity.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its expected spectroscopic behavior. The molecule possesses a conjugated π-system extending across the electron-rich thiophene ring and the electron-deficient triazine ring, which will strongly influence its UV-Vis absorption. The distinct sets of protons and carbons on the methyl group, triazine ring, and thiophene ring will give rise to a predictable pattern in NMR spectra. The primary amine and various C-H, C=N, and C=C bonds provide characteristic vibrational frequencies for FT-IR analysis.

Caption: Molecular structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry. For a novel structure like this compound, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not merely confirmatory; it is a required standard for establishing an authoritative structural proof.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for slowing the chemical exchange of N-H protons, which results in sharper peaks.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic protons of the thiophene ring.

-

¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a singlet. A sufficient number of scans is essential due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| Amine (NH₂) | 5.5 - 7.5 | Broad Singlet | 2H | The chemical shift is variable and concentration-dependent. The broadness arises from quadrupolar broadening by the ¹⁴N nucleus and potential chemical exchange with trace water in the solvent. |

| Thiophene H5' | 8.0 - 8.5 | Doublet of doublets (dd) | 1H | Deshielded due to the electron-withdrawing effect of the adjacent triazine ring and its position on the aromatic thiophene ring. |

| Thiophene H3' | 7.8 - 8.2 | Doublet of doublets (dd) | 1H | Located on the thiophene ring, its shift is influenced by both the sulfur atom and the triazine substituent. |

| Thiophene H4' | 7.1 - 7.4 | Doublet of doublets (dd) | 1H | Expected to be the most shielded of the thiophene protons. Coupling constants will be key to definitive assignment. |

| Methyl (CH₃) | 2.4 - 2.7 | Singlet | 3H | Appears as a sharp singlet in a relatively upfield region, characteristic of a methyl group attached to an aromatic system. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment Rationale |

| C2, C4, C6 (Triazine) | 165 - 175 | These carbons are highly deshielded (downfield) due to being bonded to two electronegative nitrogen atoms within the aromatic triazine ring.[2][3] |

| C2' (Thiophene) | 140 - 150 | Quaternary carbon attached to the triazine ring, expected to be significantly deshielded. |

| C3', C4', C5' (Thiophene) | 125 - 135 | Aromatic carbons of the thiophene ring. Their specific shifts can be confirmed using 2D NMR. |

| C-Methyl | 20 - 25 | Aliphatic carbon, appearing in the characteristic upfield region of the spectrum. |

Trustworthiness through 2D NMR: While 1D spectra provide the initial data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to validate the assignments. HSQC will definitively link each proton to its directly attached carbon. HMBC is critical for mapping long-range (2-3 bond) correlations, for instance, from the methyl protons to C6 of the triazine ring, and from the thiophene protons to the triazine carbons, thereby connecting all molecular fragments and confirming the overall structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For the target molecule, FT-IR serves as a crucial quality control check to confirm the presence of the key amine group and the integrity of the aromatic ring systems.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan first to subtract atmospheric CO₂ and H₂O absorptions.

Spectral Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3200 | N-H Stretch | Primary Amine (-NH₂) | A pair of peaks (symmetric and asymmetric stretching) in this region is a strong indicator of the -NH₂ group. |

| 3100 - 3000 | C-H Aromatic Stretch | Thiophene Ring | Confirms the presence of C-H bonds on an aromatic ring. |

| 2980 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) | Confirms the presence of the methyl substituent. |

| 1650 - 1500 | C=N and C=C Stretch | Triazine & Thiophene Rings | A complex series of sharp absorptions characteristic of aromatic ring skeletal vibrations. The bands for triazine are typically found around 1500 and 1364 cm⁻¹.[4] |

| ~700 | C-S Stretch | Thiophene Ring | A weaker absorption that can be indicative of the carbon-sulfur bond within the thiophene ring.[5] |

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. The energy required for these transitions is directly related to the extent of the π-conjugated system.[6][7] For this compound, the conjugation between the thiophene and triazine rings creates an extended chromophore, which is expected to absorb light at longer wavelengths (lower energy) than the individual, non-conjugated heterocycles.[8]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or acetonitrile.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

Spectral Interpretation

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions.

-

λ_max: A primary absorption maximum (λ_max) is anticipated in the range of 280-350 nm. This absorption is characteristic of the extended π-system. Similar donor-acceptor triazine systems have shown absorptions around 300 nm.[9]

-

Molar Absorptivity (ε): The intensity of the absorption, or molar absorptivity, is expected to be high (ε > 10,000 L mol⁻¹ cm⁻¹), which is characteristic of an allowed π → π* transition in a conjugated system.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments, MS provides direct confirmation of the molecular formula and offers corroborating structural evidence through predictable fragmentation patterns.[10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: Electrospray ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation.

-

Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the m/z value to at least four decimal places. This level of accuracy allows for the unambiguous determination of the elemental composition.

Data Interpretation

-

Molecular Formula Confirmation: The calculated exact mass of the [M+H]⁺ ion for C₈H₈N₄S is 193.0548. An experimentally determined m/z value within a narrow tolerance (e.g., ± 5 ppm) of this calculated mass provides high confidence in the molecular formula.

-

Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. The fragmentation pattern provides a structural fingerprint. The bonds between the rings and the bond to the methyl group are likely points of cleavage.

Caption: Plausible ESI-MS fragmentation pathways for the title compound.

Integrated Spectroscopic Workflow: A System of Self-Validation

No single technique is sufficient for the absolute proof of a chemical structure. The power of this analytical guide lies in the integration of orthogonal techniques, where the results of one method validate and complement the others.

Caption: Integrated workflow for structural validation.

Conclusion

The spectroscopic characterization of this compound requires a systematic and integrated analytical strategy. By following the protocols and interpretive logic outlined in this guide, researchers can achieve an unambiguous and robust structural assignment. The combination of high-resolution mass spectrometry to establish the molecular formula, FT-IR to identify key functional groups, a full suite of 1D and 2D NMR experiments to map the molecular framework, and UV-Vis spectroscopy to probe the electronic system constitutes a self-validating workflow that upholds the highest standards of scientific integrity. This comprehensive approach ensures that subsequent biological or material science investigations are built upon a solid and accurately characterized molecular foundation.

References

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Czarnota-Łydka, K., et al. (2023). European Journal of Medicinal Chemistry. Bari - Uniba. Retrieved January 20, 2026, from [Link]

-

Shahbaz, M., et al. (1982). Tri-s-triazine: synthesis, chemical behavior, and spectroscopic and theoretical probes of valence orbital structure. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

-

Volokhov, V. M., et al. (2021). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations. Retrieved January 20, 2026, from [Link]

-

FT-IR spectrum of PTT-1, PTT-2, PTT-3 and PTT-4. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine 299. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (n.d.). Arkat USA. Retrieved January 20, 2026, from [Link]

-

UV-VIS Spectroscopy and Conjugated Systems- Review. (2021). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. (2013). PubMed. Retrieved January 20, 2026, from [Link]

-

4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. (2011). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

UV-Vis absorption spectra (triangle line) compared with the excitation... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Spectroscopic Quantum Calculations Using Density Functional Theory and Molecular Docking Simulations on 2-(4-Methoxystyryl)-4,6-Bis(Trichloromethyl)-1,3,5-Triazine as Potent Inhibitor against SARS-CoV-2. (2022). Taylor & Francis. Retrieved January 20, 2026, from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved January 20, 2026, from [Link]

-

4,6-di(1-Piperidinyl)-1,3,5-triazin-2-amine, tms derivative. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

Triazine and Fused Thiophene-Based Donor-Acceptor Type Semiconducting Conjugated Polymer for Enhanced Visible-Light-Induced H2 Production. (2024). MDPI. Retrieved January 20, 2026, from [Link]

-

Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. (2021). Supercomputing Frontiers and Innovations. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2001). MDPI. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Triazine-Based Conjugated Microporous Polymers With Different Linkage Units for Visible Light–Driven Hydrogen Evolution. (2020). NIH. Retrieved January 20, 2026, from [Link]

-

Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. (2021). Supercomputing Frontiers and Innovations. Retrieved January 20, 2026, from [Link]

-

Original synthesis and spectroscopic study of thiophene triazine derivatives with enhanced luminescence properties. (2020). PubMed. Retrieved January 20, 2026, from [Link]

-

Spectroscopic Data for Triazines 3a−e in CH 2 Cl 2 [10 −5 M]. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

UV-Vis Spectroscopy and Conjugated Systems. (2019). YouTube. Retrieved January 20, 2026, from [Link]

-

Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model System. (2021). Griffith Research Online. Retrieved January 20, 2026, from [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. (2018). YouTube. Retrieved January 20, 2026, from [Link]

-

1,3,5-Triazine, 2-isopropylamino-4,6-di(phenylamino)-. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

6-methyl-1,3,5-triazine-2,4-diamine 3-oxide. (n.d.). ChemSynthesis. Retrieved January 20, 2026, from [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,3,5-Triazine(290-87-9) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine

Foreword: The Scientific Imperative

In the landscape of modern drug discovery and materials science, the 1,3,5-triazine scaffold represents a "privileged" structure, a core moiety that consistently imparts significant biological activity. When functionalized with versatile heterocyclic systems such as thiophene, these molecules become powerful tools for probing complex biological systems. This guide provides a comprehensive technical overview of a specific, promising derivative: this compound.

This document is structured not as a rigid template, but as a logical scientific narrative. We begin with the foundational identity of the molecule, progress through its empirical physicochemical and spectroscopic properties, detail robust analytical methodologies for its characterization, and conclude with its synthetic context. The protocols described herein are designed to be self-validating, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a heterocyclic compound featuring a central 1,3,5-triazine ring. This core is asymmetrically substituted with three distinct functional groups that dictate its properties: an amine group, a methyl group, and a thiophen-2-yl group. The thiophene moiety, an electron-rich aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry, known to modulate drug-receptor interactions and improve physicochemical properties.[1]

Caption: Chemical structure of this compound.

Table 1: Chemical Identity

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₈N₄S | Calculated |

| Molecular Weight | 192.24 g/mol | Calculated |

| Exact Mass | 192.05241 g/mol | Calculated |

| CAS Number | Not explicitly available in searches. A related analog, 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine, is CAS 175204-61-2. |[2] |

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. The data presented are based on predictions and analysis of analogous structures.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Rationale / Causality |

|---|---|---|

| Appearance | Expected to be a white to off-white crystalline solid. | Consistent with many substituted aminotriazine derivatives.[3][4] |

| Melting Point | To be determined experimentally (TBD). Expected to be >150 °C. | The rigid, planar ring system and potential for intermolecular hydrogen bonding (amine) suggest a relatively high melting point.[5] |

| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). | The amine and nitrogen atoms in the rings can act as hydrogen bond acceptors, but the overall structure is dominated by nonpolar rings. |

| LogP (Octanol/Water) | ~1.5 - 2.5 (Predicted) | This predicted value suggests moderate lipophilicity, a common feature in drug candidates designed to cross cellular membranes. |

| pKa | TBD | The amine group will be basic, while the triazine nitrogens are weakly basic. The exact value requires experimental determination. |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation and is the cornerstone of quality control. The following data are predictive, based on established principles and data from closely related 1,3,5-triazine structures.[4][5][6]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H-NMR | δ 7.5-8.5 ppm: 3H, multiplet, thiophene ring protons. δ 6.5-7.5 ppm: 2H, broad singlet, -NH₂ protons (exchangeable with D₂O). δ 2.4-2.6 ppm: 3H, singlet, -CH₃ protons. |

| ¹³C-NMR | δ 165-175 ppm: 3C, triazine ring carbons. δ 125-145 ppm: 4C, thiophene ring carbons. δ ~25 ppm: 1C, -CH₃ carbon. |

| IR (KBr, cm⁻¹) | 3300-3500: N-H stretching (asymmetric & symmetric) of the primary amine. ~3100: Aromatic C-H stretching (thiophene). 1500-1650: C=N and C=C stretching vibrations of the triazine and thiophene rings. ~700: C-S stretching of the thiophene ring. |

| Mass Spec (ESI+) | m/z 193.06: [M+H]⁺ (primary molecular ion). Fragmentation: Potential loss of CH₃ (m/z 177), or fragmentation of the thiophene ring. The triazine ring itself is generally stable.[7] |

Chemical Properties and Synthetic Strategy

Reactivity and Stability

The molecule's reactivity is governed by its three key components:

-

1,3,5-Triazine Ring: This electron-deficient ring is generally stable but can be susceptible to nucleophilic attack under harsh conditions.

-

Amine Group: The primary amine at the C2 position is nucleophilic and can undergo reactions typical of amines, such as acylation or alkylation.

-

Thiophene Ring: This ring can undergo electrophilic substitution, although it is less reactive than benzene.

The compound is expected to be stable under standard storage conditions (cool, dry, dark).

Proposed Synthesis Workflow

The most logical and widely practiced method for synthesizing asymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[8] The differential reactivity of the chlorine atoms at varying temperatures allows for controlled, stepwise substitution.

Caption: Proposed synthetic workflow via sequential nucleophilic substitution.

Analytical Methodologies: Protocols for Characterization

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of small organic molecules due to its high resolution and sensitivity.[9] A C18 column is chosen for its versatility in retaining compounds of moderate polarity like the target molecule. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted. UV detection is ideal as the triazine and thiophene rings are strong chromophores.[10]

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter before injection.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV Diode Array Detector (DAD) set at 254 nm.

-

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

Data Analysis: Integrate the peak corresponding to the main compound. Purity is expressed as the area of the main peak divided by the total area of all peaks.

Protocol: Structural Confirmation by NMR Spectroscopy

Causality: NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. DMSO-d₆ is selected as the solvent because it effectively dissolves a wide range of organic compounds and, crucially, its residual water peak does not typically overlap with the amine (N-H) proton signals, allowing for their observation.[11]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitative analysis is needed.

-

Acquire a ¹³C NMR spectrum.

-

(Optional) For unambiguous assignment, perform 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation).

-

-

Validation: The addition of a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum should result in the disappearance of the -NH₂ signal, confirming its identity.[12]

Protocol: Molecular Weight Verification by Mass Spectrometry

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing clear molecular weight information.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Verification: Confirm the presence of a prominent peak at m/z corresponding to the calculated exact mass of the protonated molecule (193.0599).

References

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC, NIH. [Link]

-

Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Chromatography Online. [Link]

- Mass Spectrometry of Heterocyclic Compounds. Google Books.

-

Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]

-

Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis Online. [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

NMR Protocols and Methods. Springer Nature Experiments. [Link]

-

A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. [Link]

-

1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. PubMed. [Link]

-

(PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. ResearchGate. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ResearchGate. [Link]

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC, NIH. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Selective Synthesis of N-[3][10][13]Triazinyl-α-Ketoamides and N-[3][10][13]Triazinyl-Amides from the Reactions of 2-Amine-[3][10][13]Triazines with Ketones. MDPI. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Scientific Imperative for Novel Triazine Scaffolds

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the triazine core allows for substitution at the 2, 4, and 6 positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and minimize off-target effects.

The incorporation of a thiophene moiety is also a well-established strategy in drug design. Thiophene is a bioisostere of the phenyl ring, offering a similar size and shape but with distinct electronic properties due to the presence of the sulfur atom. This can lead to enhanced biological activity and improved metabolic stability. The combination of a 4-methyl and a 2-amino group on the triazine ring further modulates the molecule's properties, influencing its solubility, hydrogen bonding capacity, and potential interactions with biological targets.

This guide focuses on the specific, yet underexplored, molecule 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine. The absence of a registered CAS number suggests that this compound represents a novel area for chemical and pharmacological exploration. This document aims to bridge this information gap by providing a scientifically grounded projection of its synthesis, properties, and potential applications.

Proposed Synthesis of this compound

Based on established synthetic protocols for substituted 1,3,5-triazines, a plausible and efficient synthesis of the target compound can be conceptualized. The most common and versatile starting material for the synthesis of asymmetrically substituted triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3][4] The stepwise nucleophilic substitution of the chlorine atoms with different nucleophiles, controlled by temperature, allows for the regioselective introduction of various substituents.

A proposed two-step synthetic pathway is outlined below:

Step 1: Synthesis of the Intermediate 2-Chloro-4-methyl-6-(thiophen-2-yl)-1,3,5-triazine

The initial step involves the reaction of cyanuric chloride with a Grignard reagent, 2-thienylmagnesium bromide, followed by reaction with another Grignard reagent, methylmagnesium bromide. The differential reactivity of the chlorine atoms on the triazine ring allows for a sequential and controlled substitution.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-6-(thiophen-2-yl)-1,3,5-triazine

-

Preparation of Grignard Reagents:

-

Prepare 2-thienylmagnesium bromide by reacting 2-bromothiophene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare methylmagnesium bromide by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether or THF.

-

-

Reaction with Cyanuric Chloride:

-

Dissolve cyanuric chloride (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of 2-thienylmagnesium bromide (1.0 eq) in THF to the cyanuric chloride solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 2-3 hours.

-

Subsequently, add a solution of methylmagnesium bromide (1.0 eq) in ether/THF to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the desired intermediate, 2-chloro-4-methyl-6-(thiophen-2-yl)-1,3,5-triazine.

-

Step 2: Amination of the Intermediate to Yield this compound

The final step is the nucleophilic substitution of the remaining chlorine atom with an amino group. This is typically achieved by reacting the chlorinated intermediate with ammonia.

Experimental Protocol: Synthesis of this compound

-

Reaction with Ammonia:

-

Dissolve the intermediate 2-chloro-4-methyl-6-(thiophen-2-yl)-1,3,5-triazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF.

-

Add an excess of aqueous ammonia or a solution of ammonia in methanol.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent like ethyl acetate or dichloromethane.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield the final product, this compound.

-

Diagram of the Proposed Synthetic Workflow

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

4.2. Antimicrobial Activity

Triazine derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. [1]The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The sulfur atom in the thiophene ring could contribute to the antimicrobial properties of the target compound.

4.3. Other Potential Applications

Given the diverse biological activities of triazine and thiophene derivatives, this compound could also be explored for its potential as an:

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, area of chemical space. This technical guide has provided a comprehensive, albeit predictive, overview of this molecule, from its synthesis to its potential therapeutic applications.

The key future directions for research on this compound include:

-

Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized using modern analytical techniques to confirm its structure and purity.

-

Biological Screening: A comprehensive biological evaluation of the synthesized compound against a panel of cancer cell lines, bacterial strains, and fungal pathogens is warranted to identify its primary biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of analogs with modifications to the methyl, amino, and thiophene groups would provide valuable insights into the SAR and help in the optimization of lead compounds.

-

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the molecular targets and signaling pathways involved.

References

-

Ningbo Innopharmchem Co., Ltd. (2026, January 6). The Chemical Backbone: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine as a Versatile Triazine Derivative. Retrieved from [Link]

-

Kaur, R., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(5), e2000429. Retrieved from [Link]

-

Szymańska, E., et al. (2017). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Molecules, 22(10), 1741. Retrieved from [Link]

-

MDPI. (2022, November 1). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Retrieved from [Link]

-

AERU. (n.d.). 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

-

de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 83-97. Retrieved from [Link]

-

de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 83-97. Retrieved from [Link]

-

Sharma, P., et al. (2023). Advances in the Chemistry of 2,4,6‐Tri(thiophen‐2‐yl)‐1,3,5‐triazine. ChemistryOpen, 12(1), e202200203. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-6-methyl-1,3,5-triazin-2-ol. Retrieved from [Link]

-

Blaskó, G., & Kardos, J. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Current Organic Chemistry, 10(11), 1257-1280. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Structural and Vibrational Analysis of 2, 4-diamino-6-methyl-1, 3, 5-triazin-1-ium-hydrogen oxalate. Retrieved from [Link]

-

ResearchGate. (n.d.). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3895. Retrieved from [Link]

-

Li, J., et al. (2023). Selective Synthesis of N-T[1][6]riazinyl-α-Ketoamides and N-T[1][6]riazinyl-Amides from the Reactions of 2-Amine-T[1][6]riazines with Ketones. Molecules, 28(11), 4383. Retrieved from [Link]

Sources

- 1. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor [mdpi.com]

The Potent Edge: A Technical Guide to the Biological Activity of Novel Thiophene-Triazine Compounds

Introduction

In the landscape of medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds is a cornerstone of rational drug design. This guide delves into the burgeoning field of novel thiophene-triazine compounds, a class of molecules demonstrating remarkable and diverse biological activities. The thiophene ring, an aromatic five-membered heterocycle containing sulfur, is a well-established pharmacophore known for its bioisosteric similarity to a phenyl ring, which can enhance physicochemical properties and target interactions[1]. The triazine core, a six-membered ring with three nitrogen atoms, provides a versatile scaffold amenable to multi-vector substitution, enabling fine-tuning of biological and pharmacokinetic profiles[2].

The molecular hybridization of these two moieties has yielded compounds with significant therapeutic potential, primarily as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of these compounds. We will dissect their mechanisms of action, present detailed protocols for their evaluation, analyze critical structure-activity relationships (SAR), and offer insights into future therapeutic applications.

Dominant Biological Activities of Thiophene-Triazine Hybrids

The conjugation of thiophene and triazine rings creates a unique chemical architecture that has proven effective against a spectrum of challenging biological targets. The primary areas where these compounds have shown significant promise are oncology and infectious diseases.

Anticancer Activity: Precision Targeting of Oncogenic Pathways

Thiophene-triazine derivatives have emerged as potent anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines through the targeted inhibition of key signaling pathways dysregulated in cancer.

Mechanism of Action: Dual PI3K/mTOR Inhibition

A predominant mechanism of action for many potent thiophene-triazine anticancer compounds is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathways. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates cell cycle progression, survival, and proliferation; its hyperactivation is a hallmark of many cancers[3].

Novel thiophene-triazine derivatives bearing an arylurea moiety have been synthesized and identified as powerful dual PI3Kα/mTOR inhibitors. One particularly potent compound demonstrated an IC50 value as low as 0.008 µM against certain cancer cell lines and excellent enzymatic inhibition of PI3Kα (IC50 = 177.41 nM) and mTOR (IC50 = 12.24 nM)[4]. This dual-inhibition is strategically advantageous, as it can overcome resistance mechanisms that arise from feedback loops when only one of the kinases is targeted.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutation of EGFR leads to sustained proliferative signaling. Certain thiophene-bearing quinazoline derivatives (a related scaffold) have shown potent EGFR autophosphorylation inhibition. Structure-activity relationship studies revealed that substitutions on the thiophene ring, particularly with electron-withdrawing hydrophobic groups like chlorine or bromine, are preferred for potent activity[5]. This knowledge can be extrapolated to the design of thiophene-triazine EGFR inhibitors.

Quantitative Anticancer Activity Data

The efficacy of these compounds is demonstrated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class/Reference | Target Cell Line(s) | Key IC50 Values (µM) | Target/Mechanism | Reference |

| Thiophene-Triazine-Arylurea | MCF-7, A549, Hela, etc. | As low as 0.008 ± 0.002 | Dual PI3Kα/mTOR inhibitor | [4] |

| Thiophene-Triazine-Arylurea | PI3Kα (enzymatic) | 0.177 | PI3Kα Kinase | [6] |

| Thiophene-Triazine-Arylurea | mTOR (enzymatic) | 0.012 | mTOR Kinase | [6] |

| Thieno[2,3-d][4][7][8]triazine | H1299 (Lung Cancer) | 0.0125 | EGFR/HER2 inhibitor | [9] |

| Thiophene-bearing Quinazoline | A431 (EGFR overexpressing) | Similar to Erlotinib | EGFR inhibitor | [5] |

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new classes of antimicrobial agents. Thiophene-triazine derivatives have shown promising activity against both bacteria and fungi.

Mechanism of Action

While the exact mechanisms for many novel compounds are still under investigation, some thiophene derivatives have been shown to increase bacterial membrane permeability, leading to cell death[10]. Molecular docking studies suggest these compounds may bind to essential bacterial enzymes or outer membrane proteins, disrupting cellular function[10].

Quantitative Antimicrobial Activity Data

Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

| Compound Class | Target Organism(s) | Key MIC Values (µg/mL) | Reference |

| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16 - 32 (MIC50) | [10] |

| Thiophene Derivatives | Colistin-Resistant E. coli | 8 - 32 (MIC50) | [10] |

| Thiophene-Triazole-Triazine | Aspergillus fumigatus | Potent (73-79% inhibition) | [2] |

| Thiophene-Triazole-Triazine | Syncephalastrum racemosum | Potent (86-96% inhibition) | [2] |

Anti-inflammatory and Antiviral Potential

Anti-inflammatory Activity Chronic inflammation is linked to numerous diseases. Thiophene derivatives are known to possess anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[3][11]. The incorporation of a triazine scaffold is being explored to develop novel dual COX/LOX inhibitors with improved potency and safety profiles. SAR studies indicate that the presence of carboxylic acid, ester, or amide groups on the thiophene scaffold is important for activity[3].

Antiviral Activity The exploration of thiophene-triazine hybrids as antiviral agents is an emerging area. Triazine analogues have demonstrated strong activity against a broad spectrum of DNA viruses, including herpesviruses and adenoviruses[8]. Similarly, various N-heterocycles are known to interfere with viral replication cycles[12]. Preliminary bioassays have shown that some triazine derivatives possess good activity against the tobacco mosaic virus, suggesting a potential that warrants further investigation against human viruses[13].

Structure-Activity Relationship (SAR) Insights

The rational design of more potent and selective thiophene-triazine compounds hinges on a clear understanding of their SAR.

-

For PI3K/mTOR Inhibition : The introduction of an arylurea group onto the triazine scaffold significantly enhances both cellular and kinase inhibitory activities[4]. This group likely forms crucial hydrogen bonds within the ATP-binding pocket of the kinases.

-

For EGFR Inhibition : Small, electron-withdrawing, hydrophobic groups (e.g., -Cl, -Br) on the 5-position of the thiophene ring are favorable for potent EGFR inhibition[5].

-

General Cytotoxicity : For quinazoline-based inhibitors, which share structural similarities, the presence of 6,7-side chains (e.g., dimethoxy) on the core scaffold is more potent than unsubstituted versions, suggesting that modulating the electronics and sterics of the core is a viable optimization strategy[5][14].

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are standard, validated methods for assessing the biological activities of novel compounds.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[4][7]. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[15].

Materials:

-

96-well flat-bottom sterile plates

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Thiophene-triazine compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells with medium only for blank controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the thiophene-triazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Add medium with the corresponding DMSO concentration to control wells.

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours. Purple formazan crystals should become visible within the cells under a microscope.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader[7][8].

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[16].

Materials:

-

96-well sterile microtiter plates (round-bottom preferred)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Thiophene-triazine compounds dissolved in a suitable solvent (e.g., DMSO)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

Step-by-Step Methodology:

-

Inoculum Preparation: Suspend several bacterial colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)[16]. Further dilute this suspension in CAMHB to achieve the final desired inoculum concentration (~5 x 10⁵ CFU/mL).

-

Compound Dilution: Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

-

Prepare a stock solution of the test compound at twice the highest desired concentration. Add 50 µL of this stock to the first well of each row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria)[17].

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11). This brings the total volume to 100 µL and halves the compound concentrations to their final test values.

-

Incubation: Cover the plate and incubate at 35°C for 16-20 hours[16].

-

Result Interpretation: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well)[1].

Future Perspectives & Conclusion

The fusion of thiophene and triazine scaffolds has unequivocally produced a class of compounds with profound biological activity. The robust anticancer effects, particularly through the dual inhibition of the PI3K/mTOR pathway, mark these molecules as highly promising candidates for further oncological drug development. The key to advancing these leads lies in meticulous SAR-guided optimization to enhance potency against specific kinase isoforms while minimizing off-target effects to improve the therapeutic window. Furthermore, the demonstrated antimicrobial activity provides a new avenue for combating drug-resistant infections. Future work should focus on elucidating precise microbial targets and exploring efficacy in in vivo infection models. The anti-inflammatory and antiviral potential, while less explored, represents a fertile ground for new discoveries. By leveraging the established synthetic versatility of the triazine core and the favorable pharmacological properties of the thiophene ring, researchers are well-equipped to develop next-generation therapeutics to address critical unmet medical needs.

References

-

Design, synthesis and antitumor activity of novel thiophene-triazine derivatives bearing arylurea unit as potent PI3K/mTOR inhibitorss. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. PubMed. Available at: [Link]

-

MTT Analysis Protocol. Creative Bioarray. Available at: [Link]

-

Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry. Available at: [Link]

-

MTT Cell Assay Protocol. T. Horton Checkpoint Lab. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

-

MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. YouTube. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiophene-bearing Quinazoline Derivatives as EGFR Inhibitors. ResearchGate. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available at: [Link]

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. National Institutes of Health. Available at: [Link]

-

Synthesis and anti-cancer evaluation (IC50 values) of the most... ResearchGate. Available at: [Link]

-

Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. ResearchGate. Available at: [Link]

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed. Available at: [Link]

-

Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis, Antiviral, DFT and Molecular Docking Studies of Some Novel 1,2,4-Triazine Nucleosides as Potential Bioactive Compounds. ResearchGate. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

-

Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. Available at: [Link]

-

Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. Available at: [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

-

Study of the antiviral activity of some new classes of AS-triazine derivatives (preliminary note). Semantic Scholar. Available at: [Link]

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. National Institutes of Health. Available at: [Link]

-

Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor activity of novel thiophene- triazine derivatives bearing arylurea unit as potent PI3K/mTOR inhibitorss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents | MDPI [mdpi.com]

- 12. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Initial Screening of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine Derivatives: A Strategic Approach to Hit Identification

An In-Depth Technical Guide

Authored by a Senior Application Scientist

Abstract

The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide outlines a comprehensive, multi-tiered screening cascade for a novel series of 4-Methyl-6-(thiophen-2-yl)-1,3,5-triazin-2-amine derivatives. The strategy is designed to efficiently identify and validate "hit" compounds, progressing from broad cytotoxicity profiling to specific target-based and phenotypic assays, and culminating in essential early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation. Our approach emphasizes the causal logic behind experimental choices, ensuring that each stage provides a validated data set to justify advancement to the next, thereby optimizing resources and accelerating the discovery of lead candidates.

Introduction: The Rationale for a Multi-Tiered Screening Cascade

The initial phase of drug discovery involves screening large numbers of compounds to identify those with promising biological activity.[4][5] A monolithic approach, where all compounds are tested in all possible assays, is inefficient and cost-prohibitive. We advocate for a tiered or cascaded strategy, which is a logical and resource-efficient funnel. This process begins with broad, high-throughput assays to eliminate inactive or overtly toxic compounds. Subsequent tiers employ more complex, specific, and resource-intensive assays on a progressively smaller and more promising subset of molecules. This ensures that the most promising candidates are rigorously characterized, maximizing the probability of identifying a viable lead compound.[6][7]

This guide details a three-tiered strategy for the initial screening of novel this compound derivatives.

Caption: Inhibition of the EGFR pathway by a triazine derivative.

Protocol 3.1.1: In Vitro EGFR Kinase Assay

This protocol is a general guideline; it is crucial to follow the specific instructions provided with a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Reagent Preparation: Prepare kinase reaction buffer, EGFR enzyme solution, substrate solution (e.g., a poly-Glu-Tyr peptide), and ATP solution as per the kit's instructions.

-

Compound Addition: Add 1 µL of the test compounds (e.g., THT-001, THT-004) at various concentrations to the wells of a 384-well plate. Include a known EGFR inhibitor (e.g., Erlotinib) as a positive control.

-

Kinase Reaction: Initiate the reaction by adding a master mix of EGFR enzyme, substrate, and ATP to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measurement: Measure luminescence using a plate reader. The signal is inversely correlated with kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value for each compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Expertise & Causality: The triazine heterocycle is also present in compounds with known antimicrobial properties. [8]Therefore, it is prudent to screen promising hits for antibacterial activity in parallel. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [9][10]This provides quantitative data on the potency and spectrum of activity.

Protocol 3.2.1: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [11]

Data Presentation: Hypothetical Antimicrobial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| THT-001 | 8 | 32 |

| THT-004 | > 128 | > 128 |

| Vancomycin | 1 | > 128 |

| Ciprofloxacin | 0.5 | 0.015 |

Anti-inflammatory Potential: Albumin Denaturation Assay

Expertise & Causality: Inflammation is linked to protein denaturation. A simple and widely used in vitro method to screen for anti-inflammatory activity is to assess a compound's ability to inhibit heat-induced albumin denaturation. [12]This assay serves as a cost-effective preliminary screen to identify compounds that may warrant further investigation in more complex cellular models.

Protocol 3.3.1: Inhibition of Albumin Denaturation

-